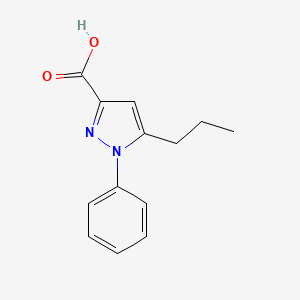

1-Phenyl-5-propylpyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-5-propylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 . It is available for purchase from various chemical suppliers .

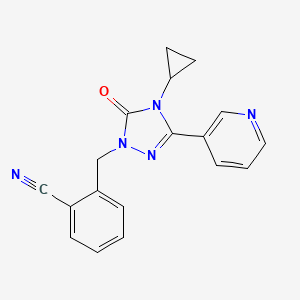

Molecular Structure Analysis

The molecular structure of 1-Phenyl-5-propylpyrazole-3-carboxylic acid consists of a pyrazole ring attached to a phenyl group and a propyl group . The carboxylic acid group is attached to the pyrazole ring .Aplicaciones Científicas De Investigación

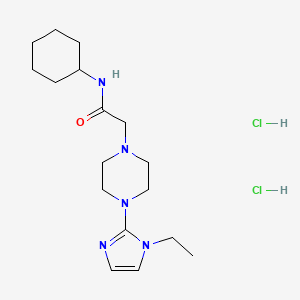

Optoelectronic Applications

“1-Phenyl-5-propylpyrazole-3-carboxylic acid” derivatives are part of the polycarbazole family, which are nitrogen-containing aromatic heterocyclic conducting polymers. These compounds exhibit excellent optoelectronic properties , high charge carrier mobility, and morphological stability, making them suitable for use in nanodevices , rechargeable batteries , and electrochemical transistors . The electropolymerization of carbazole moieties leads to materials with lower bandgap energies and extended conjugation lengths, enhancing their optoelectronic efficiency.

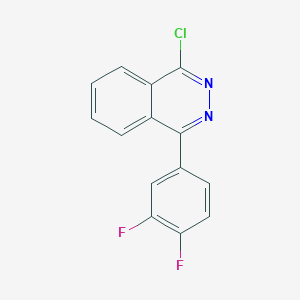

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including “1-Phenyl-5-propylpyrazole-3-carboxylic acid,” are synthesized using various methods, such as transition-metal catalysts and photoredox reactions. These derivatives serve as a core element in organic synthesis, acting as both directing and transforming groups. They are fundamental in the creation of small molecules with diverse agricultural and pharmaceutical activities .

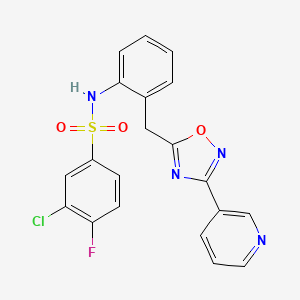

Anticoagulant Drug Discovery

The derivatives of “1-Phenyl-5-propylpyrazole-3-carboxylic acid” have been identified as privileged fragments for the lead discovery of Factor XIa inhibitors . Factor XIa is a major target for anticoagulant drug discovery due to the reduced risk of bleeding associated with its inhibition. These derivatives offer a promising avenue for developing new anticoagulant drugs .

Mecanismo De Acción

Target of Action

Unfortunately, the specific targets of 1-Phenyl-5-propylpyrazole-3-carboxylic acid are not well-documented in the literature. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities. The exact targets and their roles for this specific compound remain to be elucidated .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, but specific information on this compound is currently unavailable .

Propiedades

IUPAC Name |

1-phenyl-5-propylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-6-11-9-12(13(16)17)14-15(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGABVIPGXJAASP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)

![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)

![1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2871565.png)

![tert-Butyl [4-(4-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2871568.png)

![1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2871569.png)